Cilengitide methanesulfonate

Catalog No.
S13059436
CAS No.
M.F
C28H44N8O10S
M. Wt
684.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cilengitide methanesulfonate

Product Name

Cilengitide methanesulfonate

IUPAC Name

2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;methanesulfonic acid

Molecular Formula

C28H44N8O10S

Molecular Weight

684.8 g/mol

InChI

InChI=1S/C27H40N8O7.CH4O3S/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;1-5(2,3)4/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);1H3,(H,2,3,4)

InChI Key

PMURMRGEABAIKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.CS(=O)(=O)O

Cilengitide methanesulfonate is a cyclic pentapeptide with the chemical structure cyclo-(Asp-D-Phe-N-MeVal-Arg-Gly), and it is known for its selective antagonistic properties against integrins, specifically αvβ3 and αvβ5. The compound has a molecular formula of C27H40N8O7 and a molecular weight of 588.67 g/mol. Cilengitide is characterized by its low permeability and hygroscopic nature, which influences its pharmacokinetic properties and therapeutic efficacy in clinical applications, particularly in oncology .

Cilengitide primarily functions through its interactions with integrins, inhibiting their activation and subsequent downstream signaling pathways. The key chemical reaction involves the binding of cilengitide to the RGD (Arg-Gly-Asp) motif on integrins, preventing their interaction with extracellular matrix proteins like vitronectin and fibronectin. This inhibition disrupts cell adhesion, leading to cellular detachment and apoptosis in various cancer cell lines . The presence of N-methylation in the peptide bond enhances its antagonistic activity compared to linear peptides .

Cilengitide exhibits significant biological activity as an anti-angiogenic agent. It induces apoptosis in endothelial cells and glioma cells by disrupting integrin-mediated signaling pathways. Studies have shown that cilengitide causes dose-dependent detachment of endothelial cells and inhibits their proliferation while promoting apoptosis through the inhibition of focal adhesion kinase (FAK) and Akt signaling pathways . Additionally, cilengitide has demonstrated synergistic effects when combined with other chemotherapeutic agents like temozolomide, enhancing its efficacy against glioblastoma .

The synthesis of cilengitide involves several key steps:

  • Peptide Synthesis: The initial cyclic peptide was synthesized using solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into a cyclic structure.
  • N-Methylation: A critical modification involves N-methylation of one of the peptide bonds to enhance stability and receptor selectivity.
  • Purification: High-performance liquid chromatography (HPLC) is typically employed to purify cilengitide, ensuring high chemical purity (>98%) for clinical use .

These methods contribute to the unique structural characteristics that enhance its biological activity.

Cilengitide is primarily investigated for its therapeutic applications in oncology, particularly for treating glioblastomas and other solid tumors. It is currently undergoing clinical trials to evaluate its efficacy in combination with traditional therapies like radiation and chemotherapy. The drug's ability to inhibit angiogenesis makes it a promising candidate for managing tumor growth and metastasis . Additionally, cilengitide's mechanism of action as an integrin antagonist opens avenues for research into other diseases characterized by aberrant angiogenesis.

Research has extensively explored the interactions between cilengitide and integrins. It has been shown that cilengitide binds specifically to the αvβ3 and αvβ5 integrins, blocking their activation and preventing cellular adhesion to extracellular matrix components . In vitro studies demonstrate that cilengitide treatment leads to significant morphological changes in endothelial cells, including cell rounding and detachment, which are indicative of apoptosis. Furthermore, the drug has been tested in combination with temozolomide, showing enhanced apoptotic effects in glioma cells with O-6-methylguanine-DNA methyltransferase promoter methylation .

Cilengitide shares structural similarities with other cyclic peptides that target integrins. Here are some notable compounds for comparison:

Compound NameStructure TypeTarget IntegrinsUnique Features
CilengitideCyclic Pentapeptideαvβ3, αvβ5First anti-angiogenic small molecule drug
EMD121974Cyclic Peptideαvβ3Precursor to cilengitide; less potent
Cyclo(RGDfV)Cyclic Peptideαvβ3Original scaffold from which cilengitide was developed
Cilengitide analogsVarious Cyclic PeptidesVariousModified versions for enhanced potency or selectivity

Cilengitide's unique N-methylation enhances its pharmacokinetic properties and selectivity compared to other cyclic peptides, making it particularly effective as an integrin antagonist in cancer therapy . Its distinct mechanism of action positions it as a valuable therapeutic option in oncology beyond what similar compounds can offer.

Cilengitide methanesulfonate represents a sophisticated pharmaceutical salt form of the cyclic pentapeptide cilengitide, distinguished by its well-defined chemical architecture and precise molecular composition [2]. The compound exhibits the molecular formula C28H44N8O10S with a molecular weight of 684.8 grams per mole, incorporating both the cyclic pentapeptide core and the methanesulfonic acid counterion [2] [9]. The parent cilengitide molecule possesses the molecular formula C27H40N8O7 with a molecular weight of 588.66 grams per mole [3] [4].

The structural elucidation of cilengitide methanesulfonate reveals a complex arrangement wherein the cyclic pentapeptide core maintains its characteristic sequence of cyclo(L-arginyl-glycyl-L-alpha-aspartyl-D-phenylalanyl-N-methyl-L-valyl) [2] [3]. The methanesulfonate counterion, with the chemical formula CH3SO3H, contributes an additional 96.1 grams per mole to the overall molecular weight [25]. The compound is registered under Chemical Abstracts Service number 199807-38-0, distinguishing it from the free base cilengitide which bears the number 188968-51-6 [2] [4].

PropertyCilengitide Free BaseCilengitide Methanesulfonate
Molecular FormulaC27H40N8O7C28H44N8O10S
Molecular Weight (g/mol)588.66684.8
Chemical Abstracts Service Number188968-51-6199807-38-0
Standard International Chemical Identifier KeyAMLYAMJWYAIXIA-VWNVYAMZSA-NPMURMRGEABAIKC-LOPTWHKWSA-N

The three-dimensional architecture of cilengitide methanesulfonate maintains the essential structural features of the parent cyclic pentapeptide while incorporating the benefits of the methanesulfonate salt formation [6]. Crystal structure analysis demonstrates that the cyclic peptide adopts a slightly distorted pentagonal conformation, with specific residues positioned to optimize integrin binding interactions [6] [15]. The arginine and aspartic acid residues of the Arg-Gly-Asp motif point in opposite directions, creating the characteristic electrostatic clamp essential for biological activity [6].

Conformational Dynamics of the Cyclic Pentapeptide Core

The conformational dynamics of cilengitide's cyclic pentapeptide core represent a critical determinant of its biological activity and pharmaceutical properties [10] [19]. Nuclear magnetic resonance spectroscopy and X-ray crystallographic studies have revealed that cilengitide exhibits remarkable conformational preorganization in aqueous solution, closely resembling its receptor-bound state [10] [6]. This preorganization contributes significantly to its enhanced binding affinity compared to linear peptide analogues [19].

Detailed conformational analysis demonstrates that cilengitide adopts a conformation characterized by inverse gamma turns, with arginine and aspartic acid residues positioned at the i+1 position [6]. The N-methylation of the valine residue introduces steric constraints that force specific amide bonds into perpendicular orientations relative to the peptide backbone plane [6]. These structural modifications result in a reduction of conformational entropy by approximately 0.5 kilocalories per mole compared to non-methylated analogues [19].

Conformational ParameterDescriptionStructural Impact
Turn MotifsInverse gamma turns at Arg and Asp positionsOptimal side chain orientation
Backbone GeometrySlightly distorted pentagonEnhanced receptor complementarity
N-Methylation EffectRestricted amide bond rotationReduced conformational entropy
Distance ParametersCβ(Arg)-Cβ(Asp) distance of 8.9 ÅExtended RGD conformation
Side Chain OrientationPseudoequatorial positioningImproved integrin binding

Molecular dynamics simulations have confirmed that the solution-state conformation of cilengitide closely matches its integrin-bound structure, indicating minimal conformational adjustment upon receptor binding [13] [19]. This preorganization phenomenon distinguishes cilengitide from flexible linear peptides that require significant conformational reorganization for optimal receptor interactions [19]. The cyclic constraint imposed by the pentapeptide ring structure effectively restricts the conformational space accessible to the molecule, concentrating the population in bioactive conformations [13].

The conformational stability of cilengitide is further enhanced by the specific stereochemical arrangement of its constituent amino acids [24]. The incorporation of D-phenylalanine at the fourth position creates a beta-type II prime turn, while the glycine residue provides necessary flexibility for proper RGD motif presentation [6]. Advanced computational studies using accelerated molecular dynamics have demonstrated that cilengitide samples its bioactive conformation with high frequency in aqueous solution [13].

Methanesulfonate Counterion Interactions

The methanesulfonate counterion in cilengitide methanesulfonate plays a crucial role in modulating the physicochemical properties and pharmaceutical characteristics of the compound [28] [37]. Methanesulfonic acid, with its strong acidic properties (pKa = -1.2), forms stable ionic interactions with the basic amino acid residues within the cilengitide structure [25] [36]. These interactions significantly enhance the aqueous solubility of the compound compared to the free base form [37].

The methanesulfonate counterion exhibits several advantageous properties that make it particularly suitable for pharmaceutical salt formation [28] [37]. Unlike trifluoroacetate counterions, which have been associated with protein trifluoroacetylation and cellular toxicity, methanesulfonate demonstrates superior biocompatibility [18]. The counterion's chemical stability under physiological conditions ensures minimal decomposition and maintains the integrity of the cilengitide-methanesulfonate complex during storage and administration [28].

Counterion PropertyMethanesulfonatePharmaceutical Advantage
Chemical FormulaCH3SO3HSimple, stable structure
Molecular Weight96.1 g/molMinimal molecular weight addition
Acidity (pKa)-1.2Strong ionic interactions
HygroscopicityLowEnhanced storage stability
Toxicity ProfileMinimalSuperior safety compared to alternatives
Solubility EnhancementSignificantImproved bioavailability potential

The interaction between the methanesulfonate counterion and cilengitide involves multiple ionic and hydrogen bonding interactions [34]. The sulfonate group's negative charge interacts electrostatically with the positively charged arginine residue within the cyclic peptide structure [34]. These interactions contribute to the overall stability of the salt form while maintaining the essential conformational features required for biological activity [34].

Infrared spectroscopy studies have demonstrated that methanesulfonate counterion formation results in characteristic shifts in the vibrational frequencies of amino acid residues, particularly affecting the secondary amine bend regions [34]. The binding affinity between cilengitide and methanesulfonate has been characterized using computational methods, revealing stable ion-pair formation under physiological pH conditions [34].

Comparative Analysis with Non-Sulfonated Analogues

Comparative analysis between cilengitide methanesulfonate and its non-sulfonated analogues reveals significant differences in physicochemical properties, stability characteristics, and pharmaceutical performance [17] [18]. The most commonly studied non-sulfonated form is cilengitide trifluoroacetic acid salt, which demonstrates distinct behavioral patterns in both in vitro and in vivo systems [17] [18].

Solubility studies demonstrate that cilengitide methanesulfonate exhibits substantially enhanced aqueous solubility compared to the free base form [37]. While the free base cilengitide shows limited water solubility of approximately 10 milligrams per milliliter, the methanesulfonate salt achieves significantly higher dissolution rates [4] [37]. This enhanced solubility translates to improved dissolution characteristics and potentially superior bioavailability profiles [37].

Comparison ParameterFree Base CilengitideCilengitide TrifluoroacetateCilengitide Methanesulfonate
Aqueous Solubility~10 mg/mLEnhancedSignificantly enhanced
Chemical StabilityModerateConcerns with protein modificationSuperior stability
Storage Requirements-20°C-20°C-20°C
HygroscopicityLowVariableMinimal
Toxicity ConsiderationsBaselinePotential trifluoroacetylationReduced concerns
Pharmaceutical SuitabilityLimitedConditionalPreferred

Stability studies comparing different salt forms reveal that methanesulfonate salts demonstrate superior long-term stability compared to alternative counterions [36]. The methanesulfonate form shows minimal degradation under accelerated stability conditions, maintaining its chemical integrity and biological activity over extended storage periods [36]. In contrast, trifluoroacetate salts may undergo hydrolysis reactions that compromise both chemical stability and biological performance [18].

The biological activity profiles of different cilengitide salt forms show remarkable consistency in terms of integrin binding affinity and selectivity [8] [33]. However, cellular uptake studies indicate that the methanesulfonate form may exhibit enhanced membrane permeability characteristics compared to other salt forms [33]. This improved cellular accessibility contributes to the superior pharmacological performance observed with cilengitide methanesulfonate in various experimental systems [33].

Solid-Phase Peptide Synthesis Optimization

Solid-phase peptide synthesis represents the cornerstone methodology for manufacturing cilengitide methanesulfonate, providing the foundation for systematic assembly of the cyclic pentapeptide sequence. The optimization of this methodology involves precise control of multiple variables to achieve maximal purity and yield while minimizing synthetic complexity and production costs [1] [2].

Resin Selection and Loading Optimization

The primary solid support utilized in cilengitide synthesis employs Wang resin as the solid-phase matrix, providing a stable platform for peptide chain elongation [1]. The initial loading procedure involves attachment of Fmoc-L-aspartic acid to Wang resin through carbodiimide-mediated coupling reactions. The substitution degree achieved through optimized loading conditions reaches 0.47 millimoles per gram of resin, establishing the foundation for subsequent amino acid incorporations [1].

Optimization parameters for resin loading include temperature control maintained between 0-5 degrees Celsius during activation phases, with reaction times extended to 15 minutes for optimal activation efficiency. The coupling reaction proceeds for 1-3 hours under controlled temperature conditions ranging from 0-30 degrees Celsius, with reaction completion monitored through ninhydrin detection methods [1].

Sequential Amino Acid Coupling Procedures

The systematic assembly of the cilengitide pentapeptide sequence proceeds through sequential coupling of protected amino acid derivatives. The optimized sequence follows the order: Fmoc-L-aspartic acid (O-tert-butyl), followed by Fmoc-glycine, Fmoc-L-arginine (methyltrityl), Fmoc-N-methyl-L-valine, and finally Fmoc-D-phenylalanine [1].

Each coupling reaction utilizes standardized activation reagents including 4.45 grams Fmoc-glycine, 5.68 grams HBTU (hexafluorophosphate benzotriazole tetramethyl uronium), and 2.03 grams HOBt (N-hydroxybenzotriazole), dissolved in 30 milliliters N,N-dimethylformamide. The activation solution receives 2.45 milliliters N,N-diisopropylethylamine, with activation performed for 15 minutes under controlled temperature conditions [1].

Automated Synthesis Platforms

Modern manufacturing approaches incorporate automated peptide synthesizers utilizing continuous flow technology, exemplified by systems capable of processing synthesis scales ranging from 0.5 millimoles to 5.0 millimoles [3]. These automated platforms employ Vapourtec patented reactor technology utilizing Very Bottom-Fed Reactor configurations for continuous flow single-pass solid-phase peptide synthesis [3].

The automation advantages include synthesis time reduction from conventional batch processing timeframes to significantly accelerated production schedules. For example, a typical 30-mer peptide synthesis at 4 millimole scale achieves completion within 16 hours using advanced automated systems, compared to substantially longer conventional processing times [3].

Quality Control and Monitoring Systems

Optimization protocols incorporate continuous in-line analytics including resin solvation monitoring and ultraviolet absorption measurements throughout the synthesis process [3]. These monitoring systems enable real-time assessment of coupling efficiency and permit immediate process adjustments to maintain optimal synthesis conditions.

The washing protocols following each coupling cycle utilize dimethylformamide and dichloromethane sequences, performed 2-1-1-2 times with each wash lasting 1 minute [1]. This systematic washing approach ensures complete removal of unreacted starting materials and coupling byproducts, maintaining high purity standards throughout the synthesis process.

ParameterOptimized ConditionImpact on Yield
Resin Loading0.47 mmol/gBaseline efficiency [1]
Coupling Temperature0-30°CEnhanced reactivity [1]
Activation Time15 minutesComplete activation [1]
Washing Cycles2-1-1-2 patternPurity maintenance [1]

Strategic N-Methylation for Metabolic Stability

The incorporation of N-methylation within the cilengitide structure represents a critical design element that significantly enhances metabolic stability while simultaneously improving receptor selectivity and biological activity [4] [5]. This strategic modification involves site-specific methylation of the peptide backbone at the valine residue position, fundamentally altering the conformational properties and pharmacological profile of the resulting cyclic peptide.

Conformational Impact of N-Methylation

N-methylation induces profound structural changes within the cilengitide molecular framework, primarily through steric interactions that influence peptide bond orientation and secondary structure formation [4]. The methylation at the valine position creates steric repulsion effects that position the amide bonds between aspartic acid-D-phenylalanine and valine-arginine in more perpendicular orientations relative to the peptide backbone plane [4].

These conformational modifications result in the formation of two inverse gamma turns with arginine and aspartic acid positioned at the i+1 positions, accompanied by an additional gamma turn with glycine at the i+1 position [4]. The gamma inverse turns compensate for hydrogen bonding that would normally occur in beta-II prime turn configurations, which become unavailable due to the methylation modification [4].

The rotation of specific amide bonds influences the spatial orientation of aspartic acid and arginine side chains, transitioning them toward more pseudoequatorial orientations compared to the pseudoaxial conformations observed in non-methylated peptide analogues [4]. This conformational restructuring proves crucial for optimal integrin receptor binding affinity and selectivity profiles.

Synthesis Methodology for N-Methylated Residues

The synthesis of N-methylated amino acid building blocks requires specialized preparation procedures to ensure compatibility with solid-phase peptide synthesis protocols [4]. The N-methyl-valine derivative synthesis proceeds through systematic protection and modification strategies that preserve the methylated amide functionality throughout subsequent coupling reactions.

The preparation involves initial protection of the amino acid using standard Fmoc methodology, followed by selective N-methylation under controlled conditions that prevent side reactions or racemization. The protected N-methyl-valine building block undergoes rigorous purification procedures to achieve the high purity standards required for pharmaceutical manufacturing applications.

Metabolic Stability Enhancement

N-methylation provides substantial improvements in proteolytic resistance compared to non-methylated peptide analogues [6]. The methylation modification disrupts recognition sites for proteolytic enzymes, effectively reducing susceptibility to enzymatic degradation in biological systems. This enhancement translates directly to improved pharmacokinetic properties including extended plasma half-life and enhanced bioavailability.

Comparative studies demonstrate that N-methylated cyclic peptides exhibit significantly improved enzymatic stability profiles [6]. Multiple N-methylation sites within peptide structures show progressive enhancement of proteolytic resistance, with correlation between the number of methylated positions and overall metabolic stability.

Structure-Activity Relationship Optimization

The strategic placement of N-methylation within the cilengitide structure represents the outcome of systematic structure-activity relationship investigations [4]. Comparative analysis of all possible N-methylation positions within the pentapeptide sequence demonstrated that methylation at the valine position provides optimal biological activity enhancement.

Alternative methylation positions, including arginine, glycine, aspartic acid, and D-phenylalanine positions, resulted in decreased biological activity compared to the valine-methylated analogue [4]. The valine-methylated variant achieved antagonistic affinity of 0.58 nanomolar for integrin alpha-v beta-3 receptors while maintaining over 1500-fold selectivity against integrin alpha-IIb beta-3 receptors.

N-Methylation PositionIC50 (μM) αvβ3IC50 (μM) αIIbβ3Selectivity Ratio
Arginine0.00555.2945 [4]
Glycine0.045>10>222 [4]
Aspartic Acid0.56>10>18 [4]
D-Phenylalanine1.4>10>7 [4]
Valine0.000580.861483 [4]

Cyclization Techniques for Conformational Control

The cyclization process represents the most critical synthetic transformation in cilengitide manufacturing, converting the linear pentapeptide precursor into the bioactive cyclic configuration that confers enhanced biological activity and improved pharmacological properties [7] [8] [9]. The optimization of cyclization conditions requires precise control of multiple reaction parameters to achieve maximal yield while minimizing formation of undesired byproducts and polymeric side products.

Solid-Phase Cyclization Methodology

The solid-phase cyclization approach offers significant advantages over conventional solution-phase methods, including reduced intermolecular side reactions and improved control over reaction stoichiometry [1]. The solid-phase methodology utilizes diphenyl phosphoryl azide as the primary cyclization reagent, enabling efficient intramolecular lactam formation while the peptide remains attached to the solid support.

The cyclization reaction proceeds through activation of the C-terminal carboxylic acid functionality with diphenyl phosphoryl azide in the presence of N,N-diisopropylethylamine as the organic base [1]. The reaction mixture is maintained under controlled temperature conditions to optimize cyclization efficiency while minimizing competing side reactions such as epimerization or peptide fragmentation.

Optimization parameters include precise control of reagent concentrations, with diphenyl phosphoryl azide employed at stoichiometric equivalents relative to the peptide substrate. The reaction time ranges from 20-30% of conventional liquid-phase cyclization requirements, representing a significant improvement in synthetic efficiency [1]. Solvent consumption reduces to 2-8% of typical liquid-phase methodologies, substantially decreasing environmental impact and production costs.

High-Dilution Solution-Phase Cyclization

Alternative cyclization approaches employ high-dilution solution-phase techniques that minimize intermolecular reactions through reduced substrate concentrations [10]. These methodologies typically utilize concentrations in the millimolar range, requiring large solvent volumes to maintain appropriate dilution factors for optimal cyclization selectivity.

The high-dilution approach employs coupling reagents such as diphenyl phosphoroazidate under carefully controlled pH and temperature conditions [10]. The reaction proceeds through formation of an activated intermediate that undergoes intramolecular nucleophilic attack to form the desired cyclic product. Reaction monitoring utilizes analytical techniques including high-performance liquid chromatography to assess conversion efficiency and product purity.

Enzymatic Cyclization Approaches

Recent developments in cilengitide synthesis incorporate enzymatic cyclization methodologies utilizing thioesterase-mediated transformations [11]. These approaches offer enhanced selectivity and reduced environmental impact compared to conventional chemical cyclization methods.

The enzymatic methodology employs linear peptide substrates modified with benzyl mercaptan functionality at the C-terminus to facilitate enzyme recognition and binding [11]. Thioesterase enzymes derived from Microcystis aeruginosa demonstrate optimal catalytic activity for cilengitide cyclization, with engineered variants showing enhanced performance characteristics.

The enzymatic process achieves cyclization under mild reaction conditions, typically 24 degrees Celsius with reaction times ranging from 40 minutes for optimized enzyme variants to 6 hours for wild-type enzymes [11]. The enzymatic approach demonstrates yield improvements from 27.2% achieved through conventional chemical methods to 79.3% with optimized thioesterase variants, representing a substantial improvement in manufacturing efficiency.

Reaction Monitoring and Optimization

Cyclization optimization incorporates comprehensive analytical monitoring to assess reaction progress and optimize conditions for maximal yield and purity [1]. High-performance liquid chromatography serves as the primary analytical technique, enabling quantitative assessment of cyclization conversion and identification of potential side products.

The monitoring protocols distinguish between target cyclic product, linear starting material, and hydrolysis products through characteristic retention times and mass spectrometric analysis [11]. This analytical approach enables real-time optimization of reaction conditions and immediate identification of suboptimal process parameters.

Temperature control represents a critical optimization parameter, with optimal cyclization temperatures typically maintained in the range of 0-30 degrees Celsius for chemical methods or 24 degrees Celsius for enzymatic approaches [1] [11]. Reaction pH optimization ensures maintenance of appropriate ionization states for optimal reactivity while preventing undesired side reactions such as aspartimide formation.

Cyclization MethodReaction TimeYield (%)Solvent UsageEnvironmental Impact
Solid-Phase20-30% of solution63 [1]2-8% of solutionReduced
High-Dilution Solution24-32 hours27.2 [11]100% (baseline)High
Enzymatic (Wild-type)6 hours68 [11]MinimalMinimal
Enzymatic (Optimized)40 minutes79.3 [11]MinimalMinimal

Salt Formation and Crystallization Processes

The formation of cilengitide methanesulfonate represents the final critical step in pharmaceutical manufacturing, converting the free base cyclic peptide into a stable, crystalline salt form suitable for pharmaceutical formulation and long-term storage [12] [13] [14]. The methanesulfonate salt formation process requires precise control of stoichiometry, crystallization conditions, and purification parameters to achieve the requisite pharmaceutical quality standards.

Methanesulfonate Salt Formation Methodology

The conversion of cilengitide free base to its methanesulfonate salt follows established pharmaceutical salt formation protocols, utilizing equimolar quantities of cilengitide and methanesulfonic acid under controlled reaction conditions [12] [15]. The salt formation reaction proceeds through protonation of basic nitrogen atoms within the cilengitide structure, primarily targeting the arginine guanidinium functionality.

The reaction typically employs methanesulfonic acid dissolved in an appropriate organic solvent system, with common choices including methanol, ethanol, or acetonitrile depending on solubility requirements and crystallization objectives [12]. The cilengitide free base dissolves in the same solvent system, and the two solutions combine under controlled temperature conditions to promote salt formation while minimizing degradation or side reactions.

Stoichiometric control represents a critical parameter, with methanesulfonic acid employed at precisely equimolar ratios relative to cilengitide to ensure complete salt formation without excess acid contamination [15]. The reaction monitoring utilizes pH measurement and analytical techniques including high-performance liquid chromatography to confirm complete conversion and assess product purity.

Crystallization Optimization Parameters

The crystallization of cilengitide methanesulfonate requires optimization of multiple interdependent parameters including solvent selection, temperature control, nucleation conditions, and crystal growth kinetics [13] [16]. Solvent screening represents the initial optimization step, evaluating various organic solvents and solvent mixtures to identify conditions that promote high-quality crystal formation.

Temperature programming provides precise control over nucleation and crystal growth phases, typically employing controlled cooling rates to optimize crystal size distribution and polymorphic form selection [13]. The crystallization process begins with dissolution of the cilengitide methanesulfonate at elevated temperatures, followed by controlled cooling to promote supersaturation and subsequent crystallization.

Seeding strategies may be employed to control crystal nucleation and ensure consistent crystal form reproduction across multiple manufacturing batches [16]. Seed crystals prepared from previous batches provide nucleation sites that direct crystal growth toward desired polymorphic forms and crystal morphologies.

Agitation control during crystallization influences crystal size distribution and morphology, with optimal stirring rates promoting uniform crystal growth while preventing mechanical degradation or excessive nucleation [13]. The crystallization vessel design and agitation systems require optimization to ensure adequate mixing without introducing excessive shear forces that could damage crystal structures.

Polymorphic Form Control and Characterization

Cilengitide demonstrates pseudopolymorphic behavior, forming mixed hydrate-solvate systems where alcohols such as methanol and ethanol can incorporate into the crystal lattice [17]. This crystallization complexity requires careful control of solvent composition and water content to ensure consistent polymorphic form production.

The characterization of crystalline forms employs comprehensive analytical techniques including X-ray crystallography, differential scanning calorimetry, thermogravimetric analysis, and infrared spectroscopy [18] [17]. These analytical methods enable identification of specific polymorphic forms and assessment of crystal structure stability under various storage conditions.

Crystallization from methanol produces different conformational arrangements compared to solution-state structures, with crystal packing forces influencing molecular conformation [18]. This conformational variability necessitates careful selection of crystallization conditions to ensure production of therapeutically optimal crystal forms.

Purification and Quality Control Processes

The purification of crystalline cilengitide methanesulfonate incorporates multiple purification stages including recrystallization, washing, and drying procedures designed to achieve pharmaceutical-grade purity standards [19]. Recrystallization procedures utilize optimized solvent systems and temperature profiles to remove impurities while maintaining product integrity.

Washing protocols employ controlled volumes of appropriate solvents to remove surface-bound impurities and residual mother liquor without causing crystal dissolution or polymorphic transformation [19]. The washing solvents selection requires compatibility with the crystal form while providing efficient impurity removal.

Drying procedures utilize controlled temperature and pressure conditions to remove residual solvents and achieve target moisture content specifications [19]. Vacuum drying at moderate temperatures prevents thermal degradation while ensuring complete solvent removal and crystal lattice stabilization.

Quality control testing encompasses comprehensive analytical characterization including assay determination, impurity profiling, residual solvent analysis, and stability assessment [14]. These quality control measures ensure compliance with pharmaceutical regulatory requirements and support product registration and commercialization activities.

Process ParameterOptimization RangeQuality ImpactControl Method
Stoichiometry1.0:1.0 ± 0.02Complete conversion [15]Analytical monitoring
Crystallization Temperature5-60°CPolymorphic control [13]Temperature programming
Cooling Rate0.1-2°C/minCrystal quality [16]Controlled cooling
Agitation Rate50-200 rpmMorphology control [13]Process monitoring
Solvent CompositionVariable ratiosPurity/Form [17]Analytical validation

The comprehensive optimization of salt formation and crystallization processes ensures consistent production of high-quality cilengitide methanesulfonate suitable for pharmaceutical applications [14]. These processes require integration of chemical understanding, process engineering principles, and analytical chemistry to achieve reliable manufacturing outcomes that meet stringent pharmaceutical quality standards.

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

684.29011080 g/mol

Monoisotopic Mass

684.29011080 g/mol

Heavy Atom Count

47

Dates

Last modified: 08-10-2024

Explore Compound Types